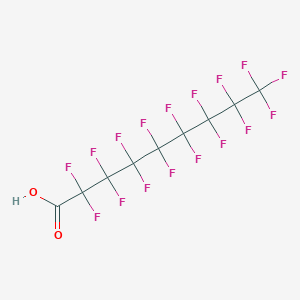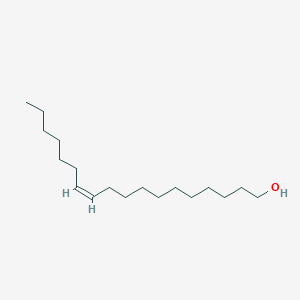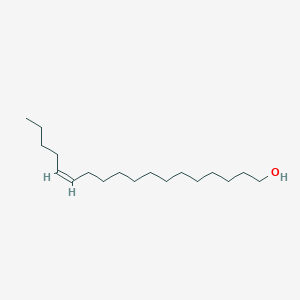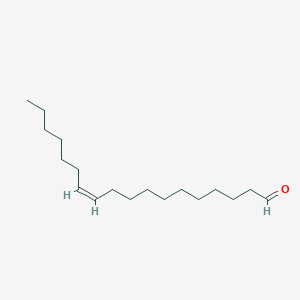
Alanine,propyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine,propyl ester(9ci): is an organic compound with the molecular formula C6H13NO2. It is an ester derived from the amino acid alanine and propanol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanine,propyl ester(9ci) can be synthesized through the esterification of alanine with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of propyl 2-aminopropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alanine,propyl ester(9ci) can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of propyl 2-aminopropanoate can yield primary amines.
Substitution: The amino group in propyl 2-aminopropanoate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: Alanine,propyl ester(9ci) is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, propyl 2-aminopropanoate can be used to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.
Industry: In the industrial sector, propyl 2-aminopropanoate is used in the synthesis of specialty chemicals and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of propyl 2-aminopropanoate involves its interaction with specific enzymes or receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
- Ethyl 2-aminopropanoate
- Methyl 2-aminopropanoate
- Butyl 2-aminopropanoate
Comparison: Alanine,propyl ester(9ci) is unique due to its specific ester group, which influences its solubility and reactivity compared to other similar compounds. For instance, ethyl 2-aminopropanoate may have different solubility properties and reactivity due to the shorter alkyl chain. Similarly, butyl 2-aminopropanoate may exhibit different physical and chemical properties due to the longer alkyl chain.
Properties
CAS No. |
125511-26-4 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl 2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3 |
InChI Key |
GSMUZACKUHJQDP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C)N |
Canonical SMILES |
CCCOC(=O)C(C)N |
Synonyms |
Alanine, propyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)



![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
